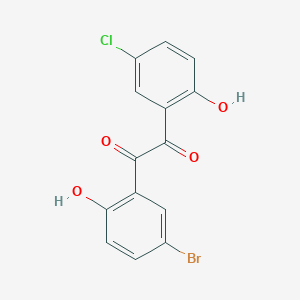
6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethyloct-6-en-1-yn-3-yl propionate is an organic compound that belongs to the class of esters. It is derived from the esterification of 3,7-dimethyloct-6-en-1-yn-3-ol with propionic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-en-1-yn-3-yl propionate typically involves the esterification of 3,7-dimethyloct-6-en-1-yn-3-ol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of 3,7-dimethyloct-6-en-1-yn-3-yl propionate can be scaled up using continuous flow reactors. The use of a continuous flow reactor allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 3,7-dimethyloct-6-en-1-yn-3-ol and propionic acid
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: 70-80°C
Pressure: Atmospheric pressure
Solvent: Toluene
Reaction Time: Continuous flow for several hours
Analyse Chemischer Reaktionen
Types of Reactions
3,7-dimethyloct-6-en-1-yn-3-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Propionic acid and 3,7-dimethyloct-6-en-1-yn-3-oic acid.
Reduction: 3,7-dimethyloct-6-en-1-yn-3-ol.
Substitution: 3,7-dimethyloct-6-en-1-yn-3-yl alcohol and sodium propionate.
Wissenschaftliche Forschungsanwendungen
3,7-dimethyloct-6-en-1-yn-3-yl propionate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the fragrance industry for its pleasant aroma and as a masking agent for unpleasant odors.
Wirkmechanismus
The mechanism of action of 3,7-dimethyloct-6-en-1-yn-3-yl propionate involves its interaction with various molecular targets and pathways:
Molecular Targets: The ester group can be hydrolyzed by esterases in the body, releasing the active alcohol and propionic acid.
Pathways: The released alcohol can interact with cellular membranes, affecting membrane fluidity and permeability. The propionic acid can participate in metabolic pathways, including the citric acid cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-dimethyloct-6-en-1-yn-3-yl acetate
- 3,7-dimethyloct-6-en-1-yn-3-yl butyrate
- 3,7-dimethyloct-6-en-1-yn-3-yl formate
Comparison
- 3,7-dimethyloct-6-en-1-yn-3-yl acetate: Similar structure but with an acetate group instead of a propionate group. It has a slightly different aroma profile and is used in different fragrance formulations.
- 3,7-dimethyloct-6-en-1-yn-3-yl butyrate: Contains a butyrate group, leading to a different set of chemical properties and applications. It is used in the flavor industry.
- 3,7-dimethyloct-6-en-1-yn-3-yl formate: Has a formate group, making it more reactive in certain chemical reactions. It is used as an intermediate in organic synthesis.
3,7-dimethyloct-6-en-1-yn-3-yl propionate stands out due to its unique combination of chemical properties, making it versatile for various applications in fragrance, biology, and industry.
Eigenschaften
CAS-Nummer |
65416-30-0 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
3,7-dimethyloct-6-en-1-yn-3-yl propanoate |
InChI |
InChI=1S/C13H20O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h2,9H,6,8,10H2,1,3-5H3 |
InChI-Schlüssel |
VFZVKWGNULCLCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(C)(CCC=C(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate](/img/structure/B12282335.png)

![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)

![3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12282374.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)


![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)



![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
